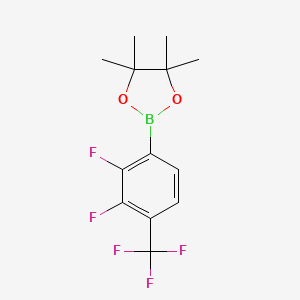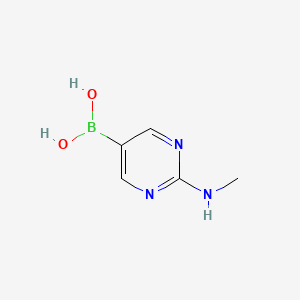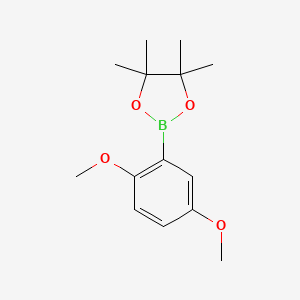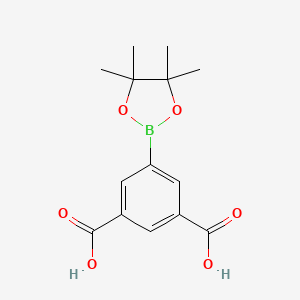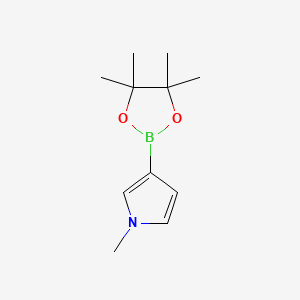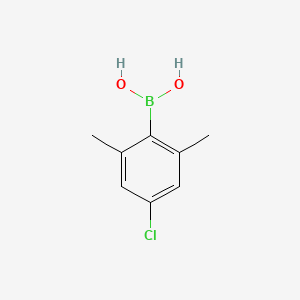![molecular formula C12H6F4N2O3 B1393725 5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid CAS No. 1255146-91-8](/img/structure/B1393725.png)
5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid
Overview
Description
5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid is a chemical compound with the linear formula C12H6O3N2F4 . It is a versatile material used in scientific research, with applications including drug discovery, material synthesis, and catalysis.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazine ring attached to a carboxylic acid group and a phenyl ring substituted with fluorine and trifluoromethyl groups . The presence of these groups can significantly influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its SMILES string is FC(F)(C1=CC=C(F)C(OC2=NC=C(C(O)=O)N=C2)=C1)F, and its InChI key is AMHPTTMMIMBNNS-UHFFFAOYSA-N .Scientific Research Applications
Antitumor Agents
Pyrazine derivatives have been utilized in the preparation of inhibitors of kinesin spindle protein (KSP), which are potential antitumor agents. This application leverages the functionalization of pyrazine compounds to create targeted therapies for cancer treatment .
Amination Reactions
The carboxylic acid group in pyrazine derivatives allows for easy attachment to molecule scaffolds through amination reactions. This is particularly useful in pharmaceutical synthesis where precise modifications of molecules are required .
Organic Synthesis Catalyst
Pyrazine derivatives can act as catalysts in organic synthesis, such as facilitating amide bond formation, which is a fundamental reaction in the production of various pharmaceuticals .
Antimicrobial Activity
Some pyrazine derivatives have been synthesized and studied for their antimicrobial activity, which includes antibacterial and antifungal properties. This makes them valuable in the development of new antibiotics and antiseptics .
Oxygen Reduction Catalyst
In the field of energy, pyrazine carboxylic acid-metal complexes have been applied as oxygen reduction catalysts for polymer electrolyte fuel cell cathodes in acidic media, showcasing their versatility in energy-related applications .
Antitubercular Activity
Pyrazine-2-carboxylic acid derivatives have been synthesized and evaluated for their antitubercular activity, providing a potential avenue for new treatments against tuberculosis .
Biological Activities
Research has shown that pyrazine-modified natural product derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant activities .
Technical Applications
Beyond medicinal purposes, pyrazine derivatives have found technical applications as dyes, electroluminescent materials, organic semiconductors, and ligands in coordination chemistry due to their diverse biological activities .
Future Directions
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Therefore, this compound and others like it may have potential applications in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
Target of Action
It’s worth noting that compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s known that molecules with a trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain functional groups, thereby facilitating key hydrogen bonding interactions with proteins .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which involves the formation of carbon-carbon bonds, is a common process in the synthesis of organoboron compounds . This could potentially be a pathway involved in the action of this compound.
Result of Action
It’s known that compounds with a trifluoromethyl group can enhance the potency of drugs by facilitating key hydrogen bonding interactions with proteins .
Action Environment
It’s worth noting that the compound is considered hazardous according to the 2012 osha hazard communication standard .
properties
IUPAC Name |
5-[2-fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4N2O3/c13-7-2-1-6(12(14,15)16)3-9(7)21-10-5-17-8(4-18-10)11(19)20/h1-5H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHPTTMMIMBNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC2=NC=C(N=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393645.png)

![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393647.png)
![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393649.png)

